molecular formula C19H17Cl3N2O3 B7551815 [4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,3-dichlorophenyl)methanone

[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,3-dichlorophenyl)methanone

Cat. No. B7551815
M. Wt: 427.7 g/mol
InChI Key: ISBYTGLHDAAGHP-UHFFFAOYSA-N
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Description

[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,3-dichlorophenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using specific methods to achieve its desired properties.

Mechanism of Action

The mechanism of action of [4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,3-dichlorophenyl)methanone is not fully understood. However, it has been proposed that this compound acts as a serotonin receptor antagonist and a dopamine receptor agonist. It has also been suggested that this compound may interact with the GABAergic system in the brain.
Biochemical and physiological effects:
The biochemical and physiological effects of [4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,3-dichlorophenyl)methanone have been extensively studied. This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have antipsychotic effects in animal models of schizophrenia. Additionally, this compound has been shown to have anticancer effects in vitro.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using [4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,3-dichlorophenyl)methanone in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. This compound has also been shown to have low toxicity in animal models. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the study of [4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,3-dichlorophenyl)methanone. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of [4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,3-dichlorophenyl)methanone involves the reaction between 5-chloro-2-methoxybenzoic acid and 1-(2,3-dichlorophenyl)piperazine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,3-dichlorophenyl)methanone has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, anxiety, and depression. This compound has also been studied for its potential use as an antipsychotic agent.

properties

IUPAC Name

[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,3-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl3N2O3/c1-27-16-6-5-12(20)11-14(16)19(26)24-9-7-23(8-10-24)18(25)13-3-2-4-15(21)17(13)22/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBYTGLHDAAGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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